molecular formula C7H9N B074982 1-Isocyanocyclohexene CAS No. 1121-57-9

1-Isocyanocyclohexene

Cat. No. B074982
CAS RN: 1121-57-9
M. Wt: 107.15 g/mol
InChI Key: DSPXASHHKFVPCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Isocyanocyclohexene can be synthesized through several methods. An example is the catalytic cyanation of 1-halocycloalkenes using tetracyanocobaltate(I), which efficiently synthesizes 1-cyanocycloalkenes including variants like 1-cyanocyclohexene (Funabiki et al., 1983). Additionally, the concept of a “universal isocyanide” in Ugi four-component condensation products includes using 1-isocyanocyclohexene as an input, showcasing its versatility in synthesis (Keating & Armstrong, 1996).

Molecular Structure Analysis

The molecular structure of 1-isocyanocyclohexene is characterized by the presence of the isocyanate group attached to a cyclohexene ring. This structure is significant in understanding its reactivity and properties. For instance, the study on BN/CC isosterism in 1,2-BN cyclohexane, the BN-isostere of cyclohexane, reveals insights into the effects of structural modifications on cyclohexane derivatives, which can be extrapolated to understand 1-isocyanocyclohexene (Luo, Zakharov & Liu, 2011).

Chemical Reactions and Properties

1-Isocyanocyclohexene undergoes various chemical reactions, contributing to its importance in organic synthesis. The compound exhibits reactivity typical of isocyanides, allowing for its use in multicomponent reactions. For instance, its inclusion in isocyanide-based multicomponent reactions (I-MCRs) demonstrates its reactivity and versatility (Basso, Banfi & Riva, 2010).

Physical Properties Analysis

The physical properties of 1-isocyanocyclohexene, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical processes. While specific studies on these properties of 1-isocyanocyclohexene are limited, insights can be drawn from related compounds. For example, studies on the synthesis and characterization of poly(1,3-cyclohexadiene-block-styrene) provide relevant information about the physical behavior of cyclohexene derivatives (Hong & Mays, 2001).

Chemical Properties Analysis

1-Isocyanocyclohexene's chemical properties, such as reactivity, stability, and interactions, are influenced by its isocyanate group. The compound's ability to participate in various chemical reactions highlights its reactivity and functional group compatibility. An example is its role in the synthesis of highly substituted cyclohexa-1,3-diene derivatives using a green method in ionic liquid media (Wang et al., 2009).

Scientific Research Applications

  • Ugi Four-Component Condensation : 1-Isocyanocyclohexene is used in Ugi four-component condensation reactions. It serves as a convertible isocyanide, enabling the synthesis of α-acylaminoesters and pyrroles. This approach is particularly suited for solid-supported synthesis, offering a pathway for creating diverse molecular structures (Strocker, Keating, Tempest, & Armstrong, 1996).

  • Polymerization in Presence of Group 4 Metallocenes : The polymerization of 1-vinylcyclohexene, a compound related to 1-isocyanocyclohexene, in the presence of group 4 metallocenes and methylaluminoxane catalysts, has been investigated. This research is important for understanding the structural properties of polymers formed under these conditions (Longo, Grassi, Grisi, & Milione, 1998).

  • Postcondensation Modifications : The concept of a "universal isocyanide" has been introduced, where 1-isocyanocyclohexene is used in Ugi reactions to produce cyclohexenamides, which can then be converted into a variety of products, including carboxylic acids, esters, and thioesters. This research demonstrates the versatility of 1-isocyanocyclohexene in synthesizing diverse molecular structures (Keating & Armstrong, 1996).

  • Stable Carbonium Ions Study : Research on 1-methylcyclopentyl cation, a compound related to 1-isocyanocyclohexene, provides insights into the stability and reactivity of carbonium ions, which are crucial in organic chemistry and catalysis (Olah, Bollinger, Cupas, & Lukas, 1967).

  • Desymmetric Isomerization of Exocyclic Olefins : Chiral 1-methylcyclohexenes, structurally related to 1-isocyanocyclohexene, have been synthesized using novel chiral cobalt catalysts. This methodology is significant in the synthesis of pharmaceuticals and natural products (Xufang Liu et al., 2021).

  • Efficient 1-Hexene Trimerization : The use of triazacyclohexane chromium catalysts for the trimerization of 1-hexene demonstrates the potential for creating complex chemical structures efficiently, which is relevant for industrial applications (Coxon & Köhn, 2016).

  • Structural Isomerizations : The isomerization of 1-ethynylcyclohexanol into 1-acetylcyclohexene, a process related to 1-isocyanocyclohexene chemistry, has been studied for its utility in building polycyclic molecules (Monson, 1971).

Future Directions

A paper titled “Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application” discusses the potential future applications of isocyanide-based multicomponent reactions (IMCRs), including 1-Isocyanocyclohexene . The paper suggests that the potential of IMCRs has not been fully exploited and outlines unexplored avenues of these reactions, including chiral frameworks, DNA-encoded libraries, eco-friendly synthesis, and chiral auxiliary reactions .

properties

IUPAC Name

1-isocyanocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPXASHHKFVPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447522
Record name 1-isocyanocyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isocyanocyclohexene

CAS RN

1121-57-9
Record name 1-isocyanocyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
TA Keating, RW Armstrong - Journal of the American Chemical …, 1996 - ACS Publications
… The isocyanide that we present here, 1-isocyanocyclohexene (8), is a remarkably versatile substrate (see Figure 2) whose 4CC product 5can be converted in a single step to a variety of …
Number of citations: 372 pubs.acs.org
AM Strocker, TA Keating, PA Tempest, RW Armstrong - Tetrahedron letters, 1996 - Elsevier
… synthesis of Ugi products employing 1-isocyanocyclohexene as a convertible isocyanide on … then performed with an amine, and aldehyde, and 1isocyanocyclohexene (3) at 23 . A 1:1 …
Number of citations: 132 www.sciencedirect.com
TA Keating, RW Armstrong - The Journal of organic chemistry, 1996 - ACS Publications
… This synthesis employs an Ugi four-component condensation using a convertible isocyanide (1-isocyanocyclohexene), followed by an acid-activated cyclization reaction. This synthesis …
Number of citations: 178 pubs.acs.org
MC Pirrung, S Ghorai - Journal of the American Chemical Society, 2006 - ACS Publications
… from the “convertible” isonitrile 1-isocyanocyclohexene reported by Armstrong. He showed … 19 from the corresponding Ugi product of 1-isocyanocyclohexene in 63% yield. It is possible …
Number of citations: 136 pubs.acs.org
TA Keating, RW Armstrong - Journal of the American Chemical …, 1995 - ACS Publications
… Our route to a convertible isocyanide uses 1 -isocyanocyclohexene (4). Ugi has … synthesized 1-isocyanocyclohexene and demonstrated its use in the 4CC and subsequent hydrolysis to …
Number of citations: 206 pubs.acs.org
RW Armstrong, AP Combs, PA Tempest… - Accounts of Chemical …, 1996 - ACS Publications
… Aliphatic and aromatic acids, aldehydes, and ketones all undergo the 4CC with aliphatic amines and 1-isocyanocyclohexene. 1-Isocyanocyclohexene itself is somewhat susceptible to …
Number of citations: 487 pubs.acs.org
Q Lin, HE Blackwell - Synfacts, 2006 - thieme-connect.com
… Thus, Ugi four-component reactions (Ugi 4CRs) of the supported amine building block 1 with aldehydes, 1-isocyanocyclohexene, and N-Fmoc amino acids in H 2 O gave the Ugi …
Number of citations: 0 www.thieme-connect.com
MC Pirrung, J Wang - The Journal of Organic Chemistry, 2009 - ACS Publications
… most reactive in this case being 1-isocyanocyclohexene. The relative … a better way to obtain 1-isocyanocyclohexene. Several previous … 1-Isocyanocyclohexene was thereby conveniently …
Number of citations: 20 pubs.acs.org
C Hulme, J Peng, SY Tang, CJ Burns… - The Journal of …, 1998 - ACS Publications
… 3 The literature synthesis employs the Ugi MCR4 using anthranilic acids and 1-isocyanocyclohexene (Armstrong’s convertible isonitrile) 5 as the acid and isonitrile inputs, respectively. …
Number of citations: 154 pubs.acs.org
H Zhou, W Zhang, B Yan - Journal of Combinatorial Chemistry, 2010 - ACS Publications
… In 1996 the Armstrong group introduced 1-isocyanocyclohexene as a convertible isocyanide for Ugi reactions. (22, 23) This convertible isocyanide has been used in the Ugi/de-Boc/…
Number of citations: 90 pubs.acs.org

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